molecular formula C10H11NO2 B2542099 1-(Pyridin-2-yl)pentane-1,4-dione CAS No. 64388-88-1

1-(Pyridin-2-yl)pentane-1,4-dione

Cat. No.: B2542099
CAS No.: 64388-88-1
M. Wt: 177.203
InChI Key: WIXUHWZXLXGAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)pentane-1,4-dione is an organic compound that features a pyridine ring attached to a pentane-1,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)pentane-1,4-dione typically involves the reaction of 2-acetylpyridine with an appropriate aldehyde under basic conditions. One common method involves the use of sodium hydride as a base, which facilitates the formation of the diketone structure . The reaction conditions often include solvents such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)pentane-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)pentane-1,4-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as functional materials in electronic devices . The specific pathways involved depend on the nature of the metal ion and the structure of the complex formed .

Biological Activity

1-(Pyridin-2-yl)pentane-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyridine ring attached to a pentane backbone with two carbonyl groups, contributing to its reactivity and interactions with biological targets. The presence of the pyridine moiety enhances its ability to participate in hydrogen bonding and coordination with metal ions, which is vital for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyridine-containing compounds have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureus25 µg/mL
This compoundE. coli50 µg/mL
4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazoleP. aeruginosa10 µg/mL

These findings suggest that modifications in the structure can enhance the antimicrobial potency of pyridine derivatives.

Antiviral Activity

The antiviral potential of similar compounds has also been explored. Certain pyridine derivatives have demonstrated activity against viral infections by inhibiting viral replication mechanisms . This is particularly relevant in the context of emerging viral pathogens where traditional antiviral agents may be ineffective.

Anticancer Potential

Studies have indicated that pyridine-based compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell survival and proliferation . For example, modifications on the pyridine ring can enhance selectivity towards cancer cell lines while reducing toxicity to normal cells.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
  • Receptor Binding : It may bind to specific receptors influencing cellular signaling pathways, particularly those involved in inflammation and immune responses.
  • Metal Ion Coordination : The chelating ability of the pyridine ring allows for interaction with metal ions, potentially disrupting metalloprotein functions essential for microbial or tumor growth.

Case Studies

Recent studies have optimized derivatives of this compound for enhanced biological activity:

  • Cannabinoid Receptor Agonism : A modified derivative was identified as a selective agonist for the cannabinoid CB2 receptor, showing promise for pain management therapies .
  • Antimicrobial Efficacy : A series of synthesized derivatives were tested against multiple pathogens, demonstrating improved MIC values compared to standard antibiotics .

Properties

IUPAC Name

1-pyridin-2-ylpentane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)5-6-10(13)9-4-2-3-7-11-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXUHWZXLXGAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a sealable vial were added nicotinaldehyde (4.7 g, 43.9 mmol), triethylamine (12.17 mL, 87 mmol), but-3-en-2-one (3.97 mL, 43.7 mmol), and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazol-3-ium bromide (2.202 g, 8.73 mmol) in ethanol (10 mL). The reaction mixture was heated at 80° C. for 16 h. The reaction was then concentrated. The residue was treated with 1N HCl and extracted with DCM (3×20 mL). The organic layer was dried with Na2SO4. The crude product was added to a 80 g ISCO silica gel column and was purified with a gradient of 0% to 100% ethyl acetate in hexanes. Collection and concentration of pertinent fractions resulted in isolation of 1-(pyridin-2-yl)pentane-1,4-dione (4.5 g, 58%) as a tan liquid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
12.17 mL
Type
reactant
Reaction Step One
Quantity
3.97 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.202 g
Type
catalyst
Reaction Step One

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